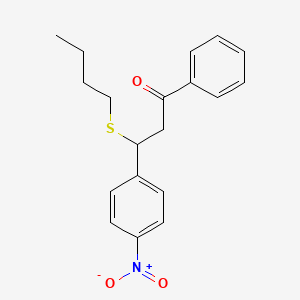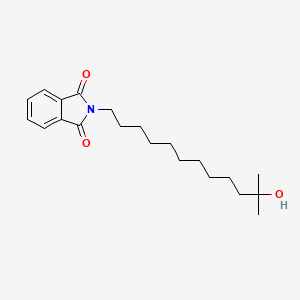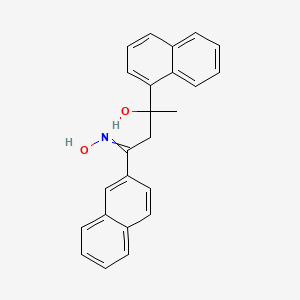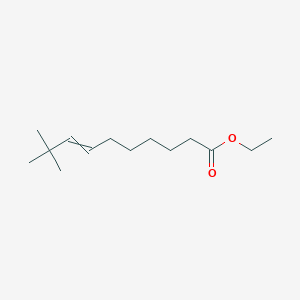
3-(Butylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one is an organic compound that features a butylsulfanyl group, a nitrophenyl group, and a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One possible route could be:
Formation of the Phenylpropanone Backbone: This can be achieved through a Friedel-Crafts acylation reaction where benzene reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced via a nucleophilic substitution reaction where a butylthiol reacts with a halogenated phenylpropanone.
Nitration: The nitrophenyl group can be introduced through a nitration reaction where the phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Biological Activity: Compounds with similar structures are often studied for their biological activity, including antimicrobial and anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Butylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their function. The butylsulfanyl group could interact with thiol groups in proteins, while the nitrophenyl group could participate in electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.
3-(Butylsulfanyl)-3-(4-aminophenyl)-1-phenylpropan-1-one: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
Uniqueness
3-(Butylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The butylsulfanyl group can enhance lipophilicity, while the nitrophenyl group can participate in various redox reactions.
Properties
CAS No. |
706816-61-7 |
|---|---|
Molecular Formula |
C19H21NO3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-butylsulfanyl-3-(4-nitrophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C19H21NO3S/c1-2-3-13-24-19(14-18(21)15-7-5-4-6-8-15)16-9-11-17(12-10-16)20(22)23/h4-12,19H,2-3,13-14H2,1H3 |
InChI Key |
QNZKZDMVWKDZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol)](/img/structure/B12532646.png)
![4-[(Dimethylamino)methyl]pyridin-2(1H)-one](/img/structure/B12532652.png)
![[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene](/img/structure/B12532666.png)

![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)

![2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol](/img/structure/B12532695.png)

![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12532706.png)
![2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde](/img/structure/B12532708.png)
![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)
![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)

